N-(2,5-dimethoxyphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide
Description
N-(2,5-dimethoxyphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide is a synthetic acetamide derivative featuring a 2,5-dimethoxyphenyl group linked to an acetamide backbone, with a purine (9H-purin-6-ylsulfanyl) substituent.
Properties
Molecular Formula |
C15H15N5O3S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C15H15N5O3S/c1-22-9-3-4-11(23-2)10(5-9)20-12(21)6-24-15-13-14(17-7-16-13)18-8-19-15/h3-5,7-8H,6H2,1-2H3,(H,20,21)(H,16,17,18,19) |
InChI Key |
UYOBHPAQYQTJHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares structural homology with benzothiazole-based acetamides described in EP3 348 550A1 (2018). Key analogs include:
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (Compound 29)
- N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide
- N-(6-methoxybenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide
Key Comparisons :
The primary distinction lies in the replacement of the purine-sulfanyl group in the target compound with benzothiazole rings in analogs. This substitution may influence solubility, bioavailability, and target specificity.
Physicochemical Properties
1H NMR Data for Compound 29 (DMSO-d6):
- δ 8.26 (d, J=24.7 Hz, 1H)
- δ 7.63 (dd, J=32.9, 7.4 Hz, 2H)
- δ 6.82 (dd, J=30.0, 9.1 Hz, 3H)
- δ 3.68 (s, 8H)
The downfield shifts (δ 7.63–8.26) suggest strong electron-withdrawing effects from the trifluoromethyl group in benzothiazole analogs.
Critical Analysis of Limitations
- Data Gaps: No direct pharmacological or toxicological data for the target compound are available in the provided evidence.
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